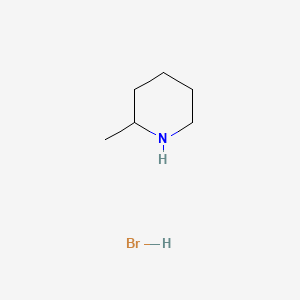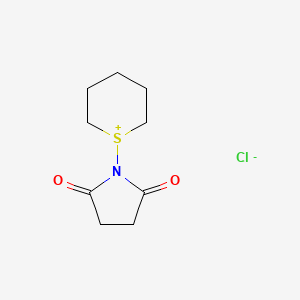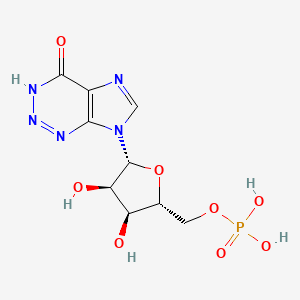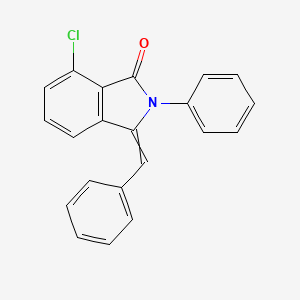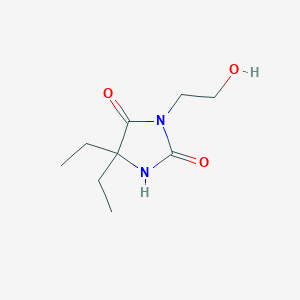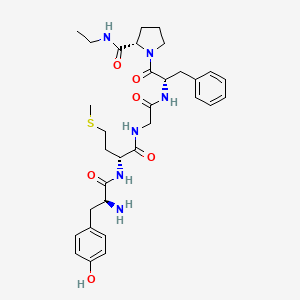![molecular formula C15H16O2 B14483756 3-[2-(4-Methoxyphenyl)ethyl]phenol CAS No. 65819-30-9](/img/structure/B14483756.png)
3-[2-(4-Methoxyphenyl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Methoxyphenyl)ethyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-(4-methoxyphenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethyl]phenol can be achieved through several methods:
-
Benzyl Protection and Deoxidization: : Starting with salicylaldehyde, the compound can be prepared by benzyl protection, followed by deoxidization and chlorination. The resulting 2-benzyloxy-benzyl chloride undergoes an Arbuzov reaction to form [2-(benzyloxy)phenyl]methyl diethyl phosphonate. This intermediate is then subjected to a Witting-Hommer reaction to yield 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene, which is finally hydrogenated to obtain this compound .
-
Hydrolysis and Reduction: : Another method involves the hydrolysis of phenolic esters or ethers, followed by reduction of quinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-[2-(4-Methoxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-ethylphenol: This compound has a similar structure but with an ethyl group instead of the 2-(4-methoxyphenyl)ethyl group.
4-Allyl-2-methoxyphenol acetate: This compound has an allyl group and an acetate group, making it structurally similar but functionally different.
Uniqueness
3-[2-(4-Methoxyphenyl)ethyl]phenol is unique due to the presence of the 2-(4-methoxyphenyl)ethyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
65819-30-9 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-[2-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-17-15-9-7-12(8-10-15)5-6-13-3-2-4-14(16)11-13/h2-4,7-11,16H,5-6H2,1H3 |
Clé InChI |
DUFFAXWNJBEWFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


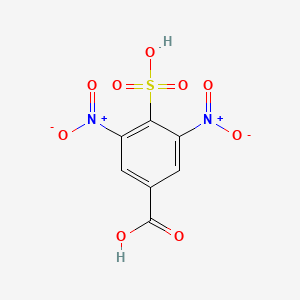
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

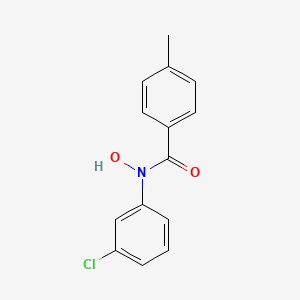
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
